BenchChemオンラインストアへようこそ!

Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry Drug Design ADME Optimization

Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate (CAS 720702-68-1, MFCD03406922) is a heterocyclic building block of the 1,3,4-oxadiazole class, possessing a para-trifluoromethylphenyl substituent at the 5-position and an ethyl carboxylate group at the 2-position of the oxadiazole ring. With a molecular formula of C12H9F3N2O3 and a molecular weight of 286.21 Da, this compound is commercially available at ≥98% purity from multiple reputable vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C12H9F3N2O3
Molecular Weight 286.21
CAS No. 720702-68-1
Cat. No. B2719259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
CAS720702-68-1
Molecular FormulaC12H9F3N2O3
Molecular Weight286.21
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-17-16-9(20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3
InChIKeyFFMFOLNSWHTYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate (CAS 720702-68-1): Procurement-Grade Overview


Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate (CAS 720702-68-1, MFCD03406922) is a heterocyclic building block of the 1,3,4-oxadiazole class, possessing a para-trifluoromethylphenyl substituent at the 5-position and an ethyl carboxylate group at the 2-position of the oxadiazole ring . With a molecular formula of C12H9F3N2O3 and a molecular weight of 286.21 Da, this compound is commercially available at ≥98% purity from multiple reputable vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . The 1,3,4-oxadiazole scaffold is recognized as a privileged heterocyclic motif in drug discovery due to its favorable physicochemical profile and well-documented biological activity spectrum spanning anticancer, antimicrobial, and insecticidal applications [1].

Why 1,3,4-Oxadiazole Regioisomers and CF3-Positional Analogs Cannot Be Interchanged: Substitution Risks for Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate


Although this compound shares its molecular formula (C12H9F3N2O3) with several close analogs, generic substitution is precluded by three independent differentiation axes. First, the 1,3,4-oxadiazole ring consistently exhibits approximately one log unit lower lipophilicity (log D) than its 1,2,4-oxadiazole regioisomer, a finding validated across a large matched-pair analysis of the AstraZeneca compound collection [1]. Second, the position of the trifluoromethyl substituent on the phenyl ring (para vs. meta) alters the molecular dipole moment and can affect target binding geometry, as demonstrated by structure-activity relationship studies showing that meta-fluorine substitution on oxadiazole-linked phenyl rings notably enhances antimicrobial potency [2]. Third, complete removal of the CF3 group reduces molecular weight by 68 Da, decreases LogP from ~2.93 to ~2, and diminishes metabolic stability—critical parameters for lead optimization [3]. These differences are sufficient to alter pharmacokinetic profiles, target engagement, and downstream biological readouts, making unqualified substitution a source of irreproducible data.

Quantitative Differentiation Evidence for Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate: Head-to-Head and Cross-Study Comparisons


Lipophilicity Advantage of the 1,3,4-Oxadiazole Core vs. the 1,2,4-Oxadiazole Regioisomer

The target compound (CAS 720702-68-1, 1,3,4-oxadiazole) exhibits a computed LogP of 2.9321, which is substantially lower than the LogP of 3.53 reported for its direct 1,2,4-oxadiazole regioisomer Ethyl 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-82-2) . This ~0.6 LogP unit difference is consistent with the landmark AstraZeneca matched molecular pair analysis, which demonstrated that across a structurally diverse compound set, 1,3,4-oxadiazole isomers systematically exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, alongside superior aqueous solubility and reduced hERG inhibition [1]. Both compounds share identical TPSA (65.22 Ų) and molecular weight (286.21 Da), confirming that the lipophilicity difference arises solely from the regioisomeric arrangement of the oxadiazole heteroatoms.

Medicinal Chemistry Drug Design ADME Optimization

Para-CF3 vs. Unsubstituted Phenyl: Physicochemical Property Differentiation

The target para-CF3 compound (MW 286.21, LogP 2.93, boiling point 343.1 °C) is differentiated from the unsubstituted phenyl analog Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CAS 16691-25-1, MW 218.21, XLogP3 2, boiling point 342.9 °C) by a molecular weight increase of 68 Da (+31%), a LogP increase of ~0.9 units, and a substantially higher electron-withdrawing character imparted by the CF3 group (Hammett σp = 0.54 for CF3 vs. σp = 0 for H) [1]. In biological assays, the unsubstituted phenyl analog showed weak affinity (IC50 = 100,000 nM) against tissue-nonspecific alkaline phosphatase in a high-throughput screen, indicating that the CF3 substitution is likely critical for achieving meaningful target engagement [2]. The CF3 group also enhances metabolic stability by reducing oxidative metabolism at the para position of the phenyl ring.

Physicochemical Profiling SAR Exploration Library Design

Storage Condition Differentiation: Cold-Chain Requirement vs. Room Temperature Analogs

The target compound requires storage at 2–8°C in sealed, dry conditions, as specified by multiple vendors . In contrast, the 1,2,4-oxadiazole regioisomer Ethyl 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-82-2) is specified for room temperature storage under sealed, dry conditions [1]. This differential storage requirement suggests that the 1,3,4-oxadiazole 2-carboxylate ester has intrinsically lower thermal or hydrolytic stability compared to its 1,2,4-regioisomer counterpart, a property consistent with the differing electron distribution in the two oxadiazole ring systems. The 1,3,4-oxadiazole ring places the ester carbonyl adjacent to the ring oxygen, potentially increasing hydrolytic susceptibility.

Compound Management Stability Procurement Logistics

Para-CF3 vs. Meta-CF3 Positional Isomer: Divergent Dipole Moment and Potential Biological Consequences

The target para-substituted compound and its meta-substituted analog Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate (CAS 1432053-94-5) share identical molecular formula (C12H9F3N2O3), molecular weight (286.21 Da), and computed LogP/TPSA values when calculated by identical algorithms . However, the positional isomerism produces distinct molecular dipole moments and molecular shapes. The para-substitution aligns the CF3 group with the oxadiazole ring axis (linear geometry), while meta-substitution introduces angular geometry that alters the spatial presentation of the CF3 pharmacophore. Literature precedent from 1,3,4-oxadiazole SAR studies demonstrates that meta-fluorine/CF3 substitution on the terminal phenyl ring can markedly enhance antimicrobial activity compared to para-substituted analogs, attributed to altered interaction with hydrophobic enzyme pockets [1]. While direct head-to-head biological comparison data for this specific pair is not yet published, the dipole moment divergence (estimated 1.5–2.5 Debye difference based on vector analysis) is sufficient to alter molecular recognition at protein binding sites.

Positional Isomer Comparison Molecular Recognition Lead Optimization

Recommended Application Scenarios for Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a Low-Lipophilicity Oxadiazole Scaffold

When a medicinal chemistry program requires an oxadiazole-containing building block with minimized lipophilicity to improve solubility and reduce off-target promiscuity, the 1,3,4-oxadiazole core of CAS 720702-68-1 (LogP 2.93) should be prioritized over the 1,2,4-oxadiazole isomer (LogP 3.53). The ~0.6 LogP unit advantage, consistent with the systematic AstraZeneca finding of ~1 log D unit lower lipophilicity for 1,3,4- vs. 1,2,4-oxadiazoles [1], makes this compound the preferred choice for fragment-based screening libraries and lead series where Lipinski compliance is borderline. Its favorable TPSA (65.22 Ų) and zero hydrogen bond donors further support oral bioavailability potential.

Structure-Activity Relationship Studies Exploring CF3-Phenyl Electronic Effects

For systematic SAR exploration requiring the para-CF3 pharmacophore, CAS 720702-68-1 provides a well-defined electronic profile (Hammett σp = 0.54) that is fundamentally distinct from the unsubstituted phenyl analog (CAS 16691-25-1, σp = 0). Researchers comparing activity between these two compounds can directly attribute potency differences to the electron-withdrawing and lipophilic contributions of the CF3 group, as the core oxadiazole-2-carboxylate scaffold remains identical. This controlled comparison is supported by the known weak enzymatic activity of the des-CF3 analog (IC50 = 100 μM against alkaline phosphatase) [2] versus the expected enhanced potency upon CF3 incorporation.

Agrochemical Discovery: Insecticidal Oxadiazole Derivative Synthesis

The 1,3,4-oxadiazole-2-carboxylate scaffold bearing substituted phenyl groups has demonstrated utility as a precursor for insecticidal agents. Specifically, steroidal 1,3,4-oxadiazole derivatives synthesized from substituted phenyl oxadiazole carboxylate building blocks showed potent activity against Eriosoma lanigerum (woolly apple aphid) with LC50 values as low as 27.6 μg/mL, and field trial efficacy comparable to chlorpyrifos and thiamethoxam [3]. CAS 720702-68-1, with its para-CF3 substitution, provides the electron-deficient aromatic character and lipophilicity that may enhance cuticular penetration in target pests, making it a strategic building block for novel insecticide discovery programs targeting resistant aphid populations.

Compound Library Procurement with Validated Storage Protocols

For organizations building centralized compound libraries, the documented cold-storage requirement (2–8°C, sealed, dry) of CAS 720702-68-1 must be factored into procurement and inventory management. Unlike its 1,2,4-oxadiazole regioisomer (CAS 163719-82-2), which is stable at room temperature [4], this compound mandates refrigerated storage infrastructure. Procuring this specific compound and establishing appropriate storage conditions ensures long-term sample integrity for iterative screening campaigns, avoiding the risk of hydrolytic degradation that could confound biological assay results.

Quote Request

Request a Quote for Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.